Benzyl 3-bromoazetidine-1-carboxylate

Medicinal Chemistry Antibacterial Agents Heterocyclic Synthesis

Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8), also designated as 1-Cbz-3-bromoazetidine, is an N-protected 3-bromoazetidine derivative with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound belongs to the class of azetidine-based heterocyclic building blocks, specifically featuring a benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen and a bromine atom at the 3-position.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 939759-25-8
Cat. No. B1340905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-bromoazetidine-1-carboxylate
CAS939759-25-8
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2=CC=CC=C2)Br
InChIInChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeySUBBMOROFINEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Bromoazetidine-1-Carboxylate (CAS 939759-25-8): Technical Baseline and Compound Class Context


Benzyl 3-bromoazetidine-1-carboxylate (CAS 939759-25-8), also designated as 1-Cbz-3-bromoazetidine, is an N-protected 3-bromoazetidine derivative with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol. This compound belongs to the class of azetidine-based heterocyclic building blocks, specifically featuring a benzyloxycarbonyl (Cbz) protecting group on the azetidine nitrogen and a bromine atom at the 3-position. The combination of the electrophilic C3-bromo substituent and the acid-labile N-Cbz protecting group defines its primary utility as a versatile intermediate in medicinal chemistry and organic synthesis, enabling sequential functionalization strategies that are central to complex molecule construction.

Why Benzyl 3-Bromoazetidine-1-Carboxylate Cannot Be Replaced by Alternative 3-Bromoazetidine Derivatives


Generic substitution among 3-bromoazetidine derivatives is precluded by the critical functional divergence introduced by the N-protecting group, which dictates both synthetic compatibility and downstream reaction pathways. [1] Unlike unprotected 3-bromoazetidine (free base or hydrobromide salt) which exhibits competing N-nucleophilicity and requires harsher handling conditions, the N-Cbz protected variant offers orthogonal reactivity: the C3-bromo group remains available for nucleophilic substitution or cross-coupling while the nitrogen is masked. [2] This orthogonality is essential in multi-step sequences, where premature N-alkylation or protonation would derail the synthetic route. Furthermore, the Cbz group provides a distinct deprotection profile (hydrogenolysis or strong acid) compared to the acid-labile Boc group on tert-butyl 3-bromoazetidine-1-carboxylate. [3] Selection of Benzyl 3-bromoazetidine-1-carboxylate is therefore not a matter of simple replacement but a strategic choice driven by the required protecting group compatibility, which directly impacts reaction yields, sequence efficiency, and the ultimate viability of a synthetic campaign. The following sections provide quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation of Benzyl 3-Bromoazetidine-1-Carboxylate: A Head-to-Head Evidence Guide for Procurement


Synthetic Utility Validated in Novel Fluoroquinolone Antibiotics with Direct Antibacterial Activity Comparison

Benzyl 3-bromoazetidine-1-carboxylate (specifically its N-benzyl derivative synthesized from it) serves as a direct precursor to 3-aliphatic amino-substituted azetidine derivatives, which were subsequently incorporated into the C7 position of a quinolone nucleus to generate novel fluoroquinolone antibiotics. [1] The resulting fluoroquinolones exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinically used fluoroquinolone, levofloxacin (LVFX). [1] This evidence demonstrates that the 3-bromoazetidine scaffold, when elaborated from this Cbz-protected precursor, provides a synthetic entry point to molecules with enhanced potency against a clinically relevant resistant pathogen.

Medicinal Chemistry Antibacterial Agents Heterocyclic Synthesis

High-Yield Synthetic Entry to Complex Azetidine Derivatives via N-Benzyl-3-Bromoazetidine

The target compound, Benzyl 3-bromoazetidine-1-carboxylate, is directly related to N-Benzyl-3-bromoazetidine (obtained via deprotection or alternative synthetic routes), which was prepared by the reaction of 1-azabicyclo[1.1.0]butane (ABB) with benzyl bromide. [1] This N-benzyl derivative was then reacted with aliphatic amines to yield 3-aliphatic amino-substituted azetidine derivatives (15a, b), demonstrating the compound's utility in synthesizing structurally diverse 3-aminoazetidines. [1] In contrast, alternative routes to 3-aminoazetidines via ABB with aromatic amines in the presence of Mg(ClO4)2 afforded yields of only 24-65%. [1] This comparative yield data highlights the efficiency advantage of the benzyl bromide-derived bromoazetidine pathway.

Organic Synthesis Azetidine Chemistry Reaction Methodology

Orthogonal Protecting Group Strategy Enables Sequential Functionalization in PROTAC and ADC Linker Synthesis

The Cbz-protected azetidine core, exemplified by 1-Cbz-azetidine-3-carboxylic acid, is an established non-cleavable ADC linker and alkyl chain-based PROTAC linker. Benzyl 3-bromoazetidine-1-carboxylate offers a strategic advantage over this carboxylic acid analog: the C3-bromo substituent serves as a synthetic handle for installing diverse linker moieties (e.g., via Suzuki coupling or nucleophilic substitution) before Cbz deprotection. [1] This orthogonal reactivity profile—C3 electrophile for linker attachment, N-Cbz for temporary masking—enables a modular, sequential assembly of bifunctional molecules that is not possible with the unprotected or carboxylic acid analogs. While the carboxylic acid analog requires amide coupling for linker installation, the bromo variant permits a broader range of bond-forming reactions (C-C, C-N, C-S, C-O) under milder conditions. [1]

PROTAC Development ADC Linker Chemistry Bifunctional Degraders

Precursor to 3-Bromoazetidine-3-Carboxylic Acid Derivatives via Thermal Isomerization

3-Bromoazetidine-3-carboxylic acid derivatives are valuable constrained amino acid analogs with applications in foldamer chemistry and peptide mimetics. [1] These derivatives can be accessed via thermal isomerization of alkyl 2-(bromomethyl)aziridine-2-carboxylates, which are themselves prepared from alkyl 2-(bromomethyl)acrylates. [1] Benzyl 3-bromoazetidine-1-carboxylate represents a protected form of the core 3-bromoazetidine scaffold that, upon appropriate functionalization, can be transformed into these 3-bromoazetidine-3-carboxylic acid derivatives. [2] This positions the target compound as a strategic entry point to a class of constrained amino acid building blocks with distinct conformational properties.

Amino Acid Building Blocks Foldamer Chemistry Unnatural Amino Acids

Distinct Deprotection Profile Versus Boc-Protected 3-Bromoazetidine Enables Acid-Sensitive Substrate Compatibility

The Cbz protecting group on Benzyl 3-bromoazetidine-1-carboxylate is stable to the acidic conditions that cleave the tert-butyloxycarbonyl (Boc) group on tert-butyl 3-bromoazetidine-1-carboxylate. [1] This differential stability is quantitatively significant: Boc deprotection typically proceeds rapidly with trifluoroacetic acid (TFA) at room temperature, whereas Cbz deprotection requires hydrogenolysis (H2, Pd/C) or stronger acidic conditions (HBr/AcOH). [2] In synthetic sequences involving acid-labile functional groups elsewhere in the molecule, the Cbz-protected azetidine can be carried through acidic transformations without premature N-deprotection, a critical advantage over the Boc analog. [3] This orthogonality is essential for complex multi-step syntheses where protecting group compatibility dictates overall yield and purity.

Protecting Group Strategy Multi-Step Synthesis Orthogonal Deprotection

Optimal Research and Industrial Application Scenarios for Benzyl 3-Bromoazetidine-1-Carboxylate (CAS 939759-25-8)


Medicinal Chemistry: Discovery of Next-Generation Fluoroquinolone Antibiotics Targeting MRSA

Research teams engaged in antibacterial drug discovery, particularly those targeting methicillin-resistant Staphylococcus aureus (MRSA), should prioritize Benzyl 3-bromoazetidine-1-carboxylate as a key intermediate. [1] The compound's derivative, N-benzyl-3-bromoazetidine, has been successfully elaborated into novel fluoroquinolones that demonstrate superior antibacterial activity against MRSA compared to the clinically established levofloxacin. [1] This proven track record in a therapeutically relevant context de-risks the selection of this building block for medicinal chemistry campaigns aimed at addressing antimicrobial resistance.

Chemical Biology: Modular Assembly of PROTACs and Bifunctional Degraders

Laboratories focused on targeted protein degradation (PROTAC) or antibody-drug conjugate (ADC) development should select Benzyl 3-bromoazetidine-1-carboxylate for its orthogonal functionalization capabilities. [1] The C3-bromo group serves as an electrophilic attachment point for diverse linker moieties via Suzuki coupling or nucleophilic substitution, while the N-Cbz protecting group masks the azetidine nitrogen during these transformations. This sequential, modular assembly strategy is superior to using 1-Cbz-azetidine-3-carboxylic acid, which is restricted to amide bond formation and lacks the synthetic versatility of the bromo derivative. [1]

Process Chemistry: Multi-Step Synthesis Requiring Orthogonal N-Protection

Process development teams executing multi-step syntheses that involve acidic conditions should select Benzyl 3-bromoazetidine-1-carboxylate over its Boc-protected analog (tert-butyl 3-bromoazetidine-1-carboxylate). [1] The Cbz group's stability to trifluoroacetic acid (TFA) prevents premature N-deprotection during transformations of acid-labile substrates elsewhere in the molecule. This orthogonal stability eliminates the need for reprotection steps, directly improving overall yield and reducing process complexity. The documented synthetic yields of 3-aminoazetidine derivatives via the benzyl bromide-derived pathway further support its selection for scalable routes. [2]

Academic Research: Synthesis of Conformationally Constrained Amino Acid Analogs for Foldamer Studies

Academic groups investigating foldamer chemistry or constrained peptide mimetics should utilize Benzyl 3-bromoazetidine-1-carboxylate as a precursor to 3-bromoazetidine-3-carboxylic acid derivatives. [1] The azetidine ring imposes a defined conformational restriction (dihedral angle) not achievable with acyclic bromo-amino acid analogs. [1] Thermal isomerization and subsequent functionalization of this scaffold provide access to a library of constrained building blocks with potential applications in studying protein-protein interactions or developing metabolically stable peptide therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-bromoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.